Benzyl 5-amino-4-oxopentanoate hydrochloride

Descripción general

Descripción

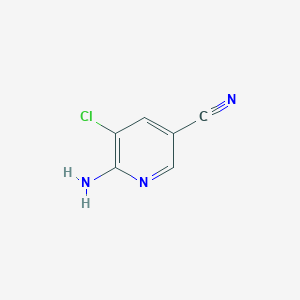

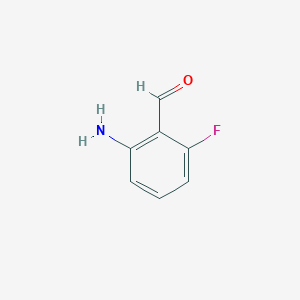

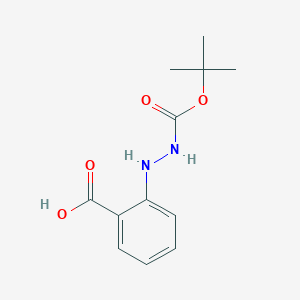

Benzyl 5-amino-4-oxopentanoate hydrochloride is a compound with the molecular formula C12H16ClNO3 . It is a protoporphyrin precursor used as a photodetection agent . Its derivatives can also be used to mediate gram-negative/positive bacteria .

Molecular Structure Analysis

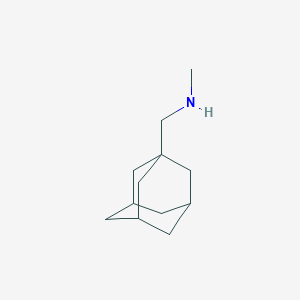

The molecular structure of Benzyl 5-amino-4-oxopentanoate hydrochloride consists of a benzyl group attached to a 5-amino-4-oxopentanoate group . The compound has a molecular weight of 257.71 g/mol .Physical And Chemical Properties Analysis

Benzyl 5-amino-4-oxopentanoate hydrochloride has a molecular weight of 257.71 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound is 257.0818711 g/mol . The topological polar surface area of the compound is 69.4 Ų .Aplicaciones Científicas De Investigación

Electrosynthesis

- The electroreduction of methyl 5-nitro-4-oxopentanate, which is related to benzyl 5-amino-4-oxopentanoate hydrochloride, was explored to understand the yield and quality of 5-amino-4-oxopentanoic acid hydrochloride under various conditions. This study is significant in the field of electrochemistry and synthesis of related compounds (Konarev, Lukyanets, & Negrimovskii, 2007).

Enzyme Inactivation Studies

- Benzyl 5-amino-4-oxopentanoate hydrochloride analogues have been studied as mechanism-based inactivators for enzymes like carboxypeptidase A. This research is vital for understanding the enzyme-inhibitor interactions, which can have implications in biochemical and medicinal fields (Mobashery, Ghosh, Tamura, & Kaiser, 1990).

Synthetic Methods

- Synthesis of 5-amino-4-oxopentanoic acid hydrochloride, a related compound, from levulinic acid shows the methodology of producing such compounds. This has implications in synthetic chemistry and pharmaceuticals (Lin Yuan, 2006).

Environmental Microbiology

- Studies on bacterial degradation pathways, including the transformation of various compounds like 4-chlorobiphenyl to 5-chloro-4-hydroxy-2-oxopentanoate, offer insights into environmental biodegradation processes. This research can be crucial for understanding pollutant degradation (Arensdorf & Focht, 1995).

Propiedades

IUPAC Name |

benzyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCTRQKEALPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623924 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-amino-4-oxopentanoate hydrochloride | |

CAS RN |

163271-32-7 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)

![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)